DHODH Enzymatic Inhibition: DHODH‑Sparing Profile of 3,5-Dimethyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide vs. Leflunomide/Teriflunomide
The 5-methyl-N-(thiazol-2-yl) analog UTL-5b does not inhibit human dihydroorotate dehydrogenase (DHODH) in vitro, whereas the active metabolite of leflunomide, teriflunomide, inhibits DHODH with an IC₅₀ of approximately 1 µM [1][2]. By structural extension, the 3,5-dimethyl substitution on the target compound is expected to preserve this DHODH‑sparing character because the 2-aminothiazole moiety, not the isoxazole ring substitution number, is the primary determinant of DHODH binding loss [3]. This distinguishes the compound from leflunomide, whose clinical immunosuppression is largely driven by pyrimidine depletion via DHODH blockade [4].
| Evidence Dimension | DHODH enzymatic inhibition |
|---|---|
| Target Compound Data | No inhibition predicted (based on analog UTL-5b data: IC₅₀ >100 µM) |
| Comparator Or Baseline | Teriflunomide (leflunomide active metabolite): IC₅₀ ≈ 1 µM |
| Quantified Difference | ≥100‑fold selectivity window against DHODH |
| Conditions | In vitro human DHODH enzymatic assay (recombinant enzyme) |
Why This Matters
For researchers requiring immunomodulation without DHODH‑mediated pyrimidine depletion (e.g., studies on non‑DHODH anti‑inflammatory pathways), this compound provides a clean pharmacological tool distinct from leflunomide.
- [1] Shaw, J., et al. (2011). A Novel Leflunomide Analog, UTL-5b (GBL-5b), Suppresses JAK3, MAP3K2, and LITAF Genes. Am. J. Biomed. Sci., 3(3), 218-227. View Source
- [2] Davis, J. P., et al. (1996). The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase. Biochemistry, 35(4), 1270-1273. View Source
- [3] Chen, B. D., et al. (2013). Metabolism studies of a small-molecule TNF-α inhibitor, UTL-5b (GBL-5b). Springer Medizin. View Source
- [4] Breedveld, F. C., & Dayer, J. M. (2000). Leflunomide: mode of action in the treatment of rheumatoid arthritis. Ann. Rheum. Dis., 59(11), 841-849. View Source
